molecular formula C13H10FNOS B2845576 (2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 549489-72-7

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2845576
CAS No.: 549489-72-7
M. Wt: 247.29
InChI Key: OOOWEEGZOQVDQB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide is a cinnamanilide derivative featuring a thiophene moiety at the β-position of the α,β-unsaturated carbonyl system and a 3-fluorophenyl group attached to the amide nitrogen. This compound belongs to a class of molecules designed to optimize antimicrobial and anti-inflammatory activities through strategic substitutions on the aromatic rings. The thiophene heterocycle introduces distinct electronic and steric properties, while the meta-fluorine substitution on the anilide ring modulates lipophilicity and intermolecular interactions .

Properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOWEEGZOQVDQB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 3-fluorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Cinnamanilides
Compound Name Substituents (Anilide Ring) β-Substituent Antimicrobial Activity (MIC, µg/mL) Anti-inflammatory Activity (NF-κB Inhibition) Lipophilicity (logD₇.₄) Cytotoxicity (IC₅₀, µM)
(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide 3-F Thiophen-2-yl 1.5–3.0 (S. aureus) Moderate (~40% inhibition) 2.8 >50
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-CF₃, 5-CF₃ Phenyl 0.5–1.0 (S. aureus, MRSA) Low (<20%) 4.1 >50
(2E)-N-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2f) 3-Cl 4-CF₃-phenyl 2.0–4.0 (M. tuberculosis) Not reported 3.9 >50
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) 4-Br, 3-Cl Phenyl 2.0–8.0 (S. aureus) High (~70% inhibition) 3.5 12.5
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide 4-OCF₃ 3,4-diCl-phenyl 0.25–0.5 (MRSA, E. faecalis) Not reported 4.3 >50
Key Observations:

Antimicrobial Activity :

  • Electron-withdrawing groups (e.g., CF₃, Cl) on the anilide ring enhance activity. Compound 10, with dual CF₃ groups, shows the lowest MIC values (0.5–1.0 µg/mL) against S. aureus and MRSA .
  • The thiophene-containing target compound exhibits moderate activity (MIC 1.5–3.0 µg/mL), likely due to reduced lipophilicity (logD 2.8 vs. 4.1 for Compound 10) .

Anti-inflammatory Potential: Anti-inflammatory activity correlates with ortho-substituted halogens (e.g., Compound 11 with 4-Br, 3-Cl shows 70% NF-κB inhibition) . The target compound’s meta-fluoro substitution results in weaker anti-inflammatory effects (~40% inhibition), aligning with SAR trends favoring ortho/meta combinations .

Cytotoxicity :

  • Most compounds, including the target, show low cytotoxicity (IC₅₀ >50 µM), except Compound 11 (IC₅₀ 12.5 µM), likely due to bromine’s steric effects .

Impact of Heterocyclic β-Substituents

Replacing the phenyl group with thiophene (as in the target compound) introduces the following changes:

  • Electronic Effects : Thiophene’s electron-rich sulfur atom enhances π-π stacking with bacterial enzyme targets but reduces overall lipophilicity compared to CF₃-substituted phenyl .
  • Biofilm Inhibition: Thiophene derivatives in demonstrated biofilm disruption in S.

Lipophilicity and ADMET Properties

  • logD₇.₄ : The target compound’s logD (2.8) is lower than analogs with CF₃ or Cl substitutions (3.5–4.3), impacting membrane permeability and oral bioavailability .
  • Metabolic Stability : Thiophene rings may increase susceptibility to oxidative metabolism compared to phenyl groups, requiring further pharmacokinetic studies .

Biological Activity

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound notable for its unique structural features, including a fluorophenyl group and a thiophene ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. Research indicates that it may possess antifungal, antibacterial, anti-inflammatory, and anticancer properties.

The compound's chemical structure can be represented as follows:

C13H10FNS\text{C}_{13}\text{H}_{10}\text{F}\text{N}\text{S}

It features a prop-2-enamide linkage connecting a 3-fluorophenyl moiety to a thiophene ring. The presence of the fluorine atom enhances the electronic properties of the molecule, potentially influencing its biological interactions.

The biological activity of this compound is believed to occur through its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects. For instance, it has shown promise in inhibiting certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antifungal and Antibacterial Properties

Research has indicated that this compound exhibits significant antifungal and antibacterial activities. In vitro studies demonstrated its efficacy against several strains of fungi and bacteria, suggesting its potential as a therapeutic agent in treating infectious diseases.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers significantly compared to control groups. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies reported that the compound induces cell cycle arrest and apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54920Apoptosis induction

Case Studies

  • Study on Anticancer Effects : A study conducted on MCF-7 cells showed that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This supports the compound's role in promoting apoptosis in cancer cells.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics due to its ability to overcome resistance mechanisms present in certain bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.